![molecular formula C19H18N4O3S B2732074 Benzyl (2-oxo-2-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate CAS No. 2034613-45-9](/img/structure/B2732074.png)
Benzyl (2-oxo-2-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate
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Description
Benzyl (2-oxo-2-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimitotic Agents and Biological Activities
Studies on chiral isomers of certain carbamates, including derivatives with structural similarities to the compound , have demonstrated significant biological activities. For instance, the S- and R-isomers of certain ethyl carbamates exhibit potent activities in biological systems, with the S-isomer being more potent. These findings suggest potential applications in developing antimitotic agents for cancer therapy, as these compounds show activity by binding to cellular tubulin, causing cell cycle arrest at mitosis, and exhibiting cytotoxic activity against experimental tumors in mice (C. Temple & G. Rener, 1992).
Heterocyclic Synthesis and Pyrolysis
The gas-phase pyrolysis of substituted aminoazoles, including carbamates, provides valuable insights into the synthesis of heterocyclic compounds. This method demonstrates the potential for utilizing pyrolytic reactions in heterocyclic synthesis, offering a pathway to synthesize new compounds with potential pharmaceutical applications (Nouria A. Al-Awadi & Mohamed Hilmy Elnagdi, 1997).
Antimicrobial and Anticancer Studies
Research on pyridine derivatives, including those structurally related to benzyl carbamates, has revealed promising antimicrobial and anticancer properties. These studies suggest the potential for developing new therapeutic agents based on such derivatives, highlighting the importance of structural modifications to enhance biological activity (Safaa I. Elewa et al., 2021).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds from carbamates and related precursors illustrates the versatility of these compounds in organic chemistry. Such research paves the way for the development of novel heterocyclic molecules with a wide range of applications, from materials science to pharmaceuticals (W. Dean & E. P. Papadopoulos, 1982).
Photodegradation Studies
Research on the photodegradation of urethane model systems, including N-phenyl-carbamate derivatives, provides insights into the stability and degradation pathways of carbamate compounds under UV irradiation. This knowledge is crucial for understanding the environmental fate of these compounds and for designing more stable materials for various applications (H. Beachell & I. Chang, 1972).
properties
IUPAC Name |
benzyl N-[2-oxo-2-[(3-thiophen-2-ylpyrazin-2-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(12-23-19(25)26-13-14-5-2-1-3-6-14)22-11-15-18(21-9-8-20-15)16-7-4-10-27-16/h1-10H,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLOAZPYYONSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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